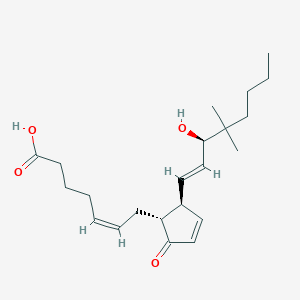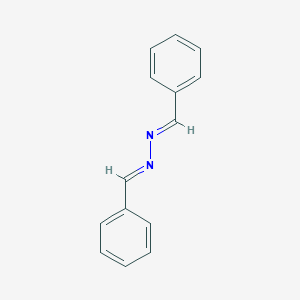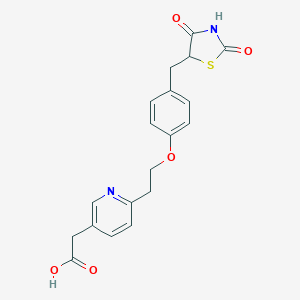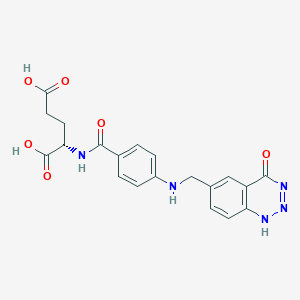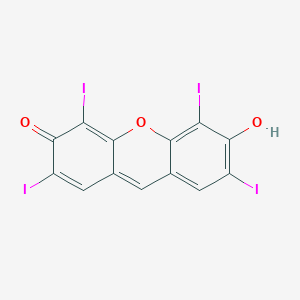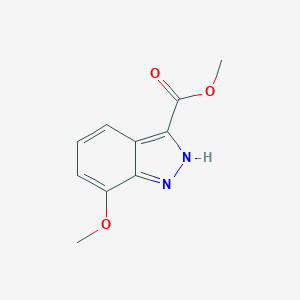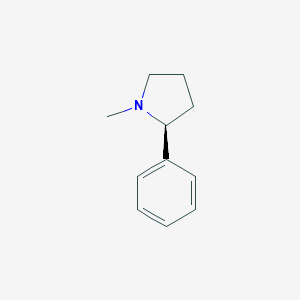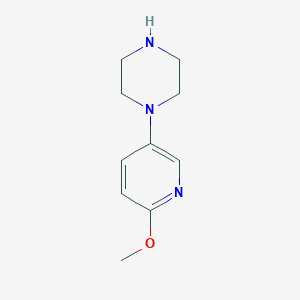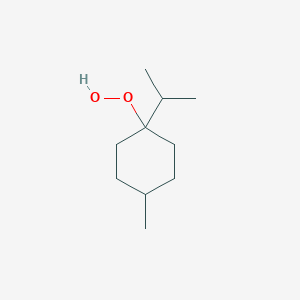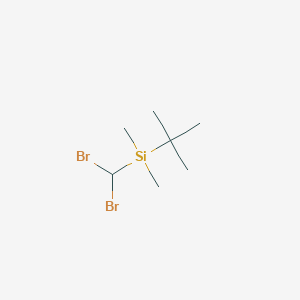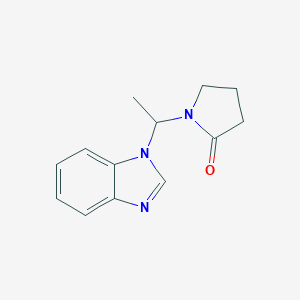
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane is a chemical compound that has attracted significant attention due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane involves its ability to bind to specific proteins and modulate their activity. This compound has been shown to bind to the active site of enzymes, resulting in the inhibition of their activity. It can also bind to specific domains of proteins, resulting in the modulation of their function. The binding of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane to proteins is reversible, allowing for the modulation of protein activity to be controlled.
Effets Biochimiques Et Physiologiques
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, resulting in the modulation of cellular processes such as gene expression, cell cycle progression, and apoptosis. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane in lab experiments has several advantages. It is a potent and selective inhibitor of certain enzymes, making it a valuable tool for investigating their activity and function. It is also reversible, allowing for the modulation of protein activity to be controlled. However, the limitations of this compound include its potential toxicity and the need for optimization of the reaction conditions to improve the yield of the synthesis process.
Orientations Futures
There are several future directions for the use of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane in scientific research. One potential direction is the development of new inhibitors based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases such as cancer and inflammation. Furthermore, the use of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane in combination with other inhibitors may provide new insights into the regulation of cellular processes.
Méthodes De Synthèse
The synthesis of 1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane involves the reaction between 1-(2-Aminoethyl)-2-pyrrolidinone and 1-(2-Bromoethyl)benzimidazole in the presence of a suitable solvent and a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the synthesis process can be improved by optimizing the reaction conditions such as the reaction time, temperature, and concentration of the reagents.
Applications De Recherche Scientifique
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane has been widely used in scientific research due to its ability to selectively bind to specific proteins and modulate their activity. This compound has been used in various biological studies, including protein-protein interactions, enzyme kinetics, and drug discovery. It has been shown to be effective in inhibiting the activity of certain enzymes such as phosphodiesterase and histone deacetylase, which are involved in various cellular processes.
Propriétés
Numéro CAS |
149775-62-2 |
|---|---|
Nom du produit |
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane |
Formule moléculaire |
C13H15N3O |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
1-[1-(benzimidazol-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H15N3O/c1-10(15-8-4-7-13(15)17)16-9-14-11-5-2-3-6-12(11)16/h2-3,5-6,9-10H,4,7-8H2,1H3 |
Clé InChI |
HYCKLLPAYBILLD-UHFFFAOYSA-N |
SMILES |
CC(N1CCCC1=O)N2C=NC3=CC=CC=C32 |
SMILES canonique |
CC(N1CCCC1=O)N2C=NC3=CC=CC=C32 |
Synonymes |
1-(2-Oxopyrrolidin-1-yl)-1-(benzimidazol-1-yl)ethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



